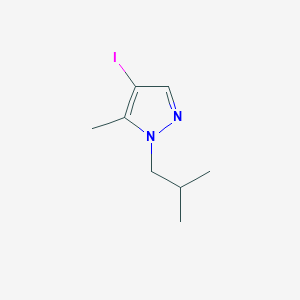

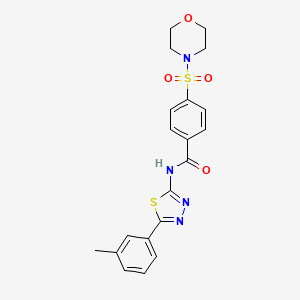

![molecular formula C20H16FN5OS B2942066 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide CAS No. 852374-55-1](/img/structure/B2942066.png)

2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide” is a chemical compound with the molecular formula C13H12FN5O . It is a derivative of the new ring system benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone .

Synthesis Analysis

The synthesis of this compound and its analogues can be achieved through a three-step reaction sequence. An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula C13H12FN5O . Further details about its structure could not be found in the available resources.Scientific Research Applications

Cancer Therapeutics

Compounds with the [1,2,4]triazolo[4,3-b]pyridazin-6-yl moiety have been explored for their potential as cancer therapeutics . They have shown promising results as kinase inhibitors, which are crucial in the regulation of cancer cell growth and proliferation . The ability to inhibit c-Met kinase, in particular, is significant because this enzyme is often overexpressed in various cancers and is associated with poor prognosis .

Antimicrobial Agents

The structural complexity of triazolopyridazin derivatives lends itself to the exploration of antimicrobial properties . These compounds can be designed to interact with bacterial enzymes or proteins, potentially leading to the development of new antibiotics that can combat resistant strains of bacteria .

Enzyme Inhibition

The triazolopyridazin scaffold is also being investigated for its role in enzyme inhibition . It can be tailored to inhibit specific enzymes that are involved in disease processes, such as carbonic anhydrase inhibitors for glaucoma treatment or cholinesterase inhibitors for Alzheimer’s disease .

Anti-inflammatory and Analgesic Applications

Due to the potential for interaction with biological pathways, these compounds may have anti-inflammatory and analgesic applications . They could be developed into drugs that reduce inflammation or act as pain relievers without the side effects associated with current medications .

Antioxidant Properties

Research into the antioxidant properties of triazolopyridazin derivatives is ongoing. As antioxidants, they could help in neutralizing free radicals, which are implicated in aging and various diseases, including neurodegenerative disorders .

Antiviral Activity

The triazolopyridazin core can be modified to target viral proteins, offering a pathway to develop antiviral drugs . These could be particularly useful in the treatment of emerging viral infections where there is a lack of effective therapy .

Mechanism of Action

Target of Action

Many compounds with a triazolo-pyridazine structure have been found to inhibit various enzymes. For example, some are known to inhibit dipeptidyl peptidase IV (DPP-IV), which plays a role in glucose metabolism .

Mode of Action

These inhibitors typically work by binding to the active site of their target enzyme, preventing it from catalyzing its usual reactions .

Biochemical Pathways

In the case of DPP-IV inhibitors, they affect the incretin pathway, which is involved in insulin secretion and glucose homeostasis .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on many factors, including its chemical structure and the characteristics of the organism it’s administered to. Some triazolo-pyridazine compounds have been found to have good oral bioavailability .

Result of Action

The ultimate effects of a compound at the molecular and cellular levels depend on its specific targets and mode of action. DPP-IV inhibitors, for example, can help to lower blood glucose levels .

properties

IUPAC Name |

2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN5OS/c1-13-5-2-3-8-16(13)22-18(27)12-28-19-10-9-17-23-24-20(26(17)25-19)14-6-4-7-15(21)11-14/h2-11H,12H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQMACWLRZBBAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-{5-[(2-chloro-3-methylphenyl)methyl]-1,3-thiazol-2-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2941983.png)

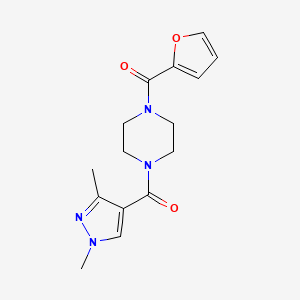

![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2941987.png)

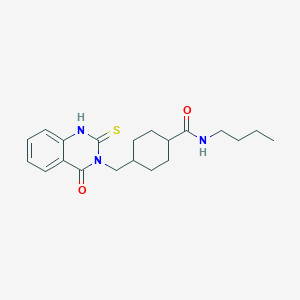

![N1-butyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2941992.png)

![3-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2941995.png)

![3-Methyl-7-(3-methylbutyl)-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2941996.png)

![1-((2,5-dimethylbenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2941999.png)

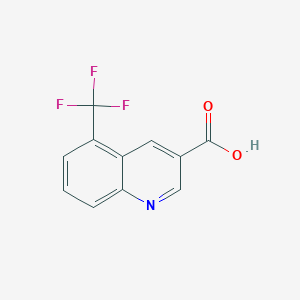

![2-[2-[[(6-Cyanopyridin-3-yl)sulfonylamino]methyl]phenyl]acetic acid](/img/structure/B2942000.png)

![1-[2-Chloro-5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-methylpiperazine](/img/structure/B2942002.png)

![(3-bromobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B2942005.png)